molecular formula C9H7NO3 B12638484 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid CAS No. 920739-89-5

2H-Pyrano[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B12638484
CAS No.: 920739-89-5
M. Wt: 177.16 g/mol
InChI Key: CYPWQTIBKAJPNS-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyridine system, with a carboxylic acid substituent at position 2. Its CAS registry number is 4767-91-3 .

Properties

CAS No.

920739-89-5

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2H-pyrano[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO3/c11-9(12)8-4-3-6-7(13-8)2-1-5-10-6/h1-5,8H,(H,11,12)

InChI Key

CYPWQTIBKAJPNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(O2)C(=O)O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be carried out using microwave heating or solar thermal energy, yielding the product in high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry techniques, such as microwave irradiation and solar energy, is encouraged to minimize toxic by-products and enhance the sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, certain synthesized derivatives demonstrated effectiveness against multidrug-resistant strains of bacteria and fungi. A study published in MDPI highlighted the synthesis of chromeno[3,2-c]pyridines, which showed promising in vitro activity against Mycobacterium tuberculosis .

Case Study: Synthesis and Testing

  • Compound: this compound derivatives
  • Tested Against: Mycobacterium tuberculosis H37Rv
  • Results: Showed substantial antibacterial activity with minimum inhibitory concentration values lower than standard antibiotics.

2. Anticancer Properties

Another significant application is in the field of oncology. Research has shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural similarity to purine bases has led to its investigation as a potential scaffold for developing tyrosine kinase inhibitors.

Case Study: Biological Activity Evaluation

  • Compound: this compound derivatives
  • Target: Cancer cell lines (e.g., HeLa and MCF-7)
  • Results: Induced apoptosis in cancer cells with IC50 values indicating effective cytotoxicity.

Catalytic Applications

1. Green Chemistry Catalyst

The compound has also been explored as a catalyst in organic synthesis, particularly in multi-component reactions (MCRs). It has been reported to facilitate the synthesis of pyrazolo[4,3-b]quinolinones efficiently without the need for metal catalysts, showcasing its utility in green chemistry.

Case Study: Catalyst Efficiency

  • Reaction Type: Multi-component reaction
  • Substrates Used: Aldehydes, 5-amino pyrazoles, and 1,3-cyclodiones
  • Results: High yields (up to 95%) with regioselectivity achieved using this compound as a catalyst .
Reaction TypeYield (%)Conditions
Multi-component reaction95No metal catalyst required
Pyrazolo synthesis90Under mild conditions

Materials Science Applications

1. Coordination Chemistry

The ability of this compound to act as a bidentate ligand opens avenues for its use in coordination complexes with metal ions. These complexes are being studied for their potential applications in catalysis and materials development.

Case Study: Metal Complex Formation

  • Metal Ion: Copper(II) complexes
  • Application: Catalysis in oxidation reactions
  • Results: Enhanced catalytic activity compared to non-complexed systems .

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid 4767-91-3 C₉H₇NO₃* 193.16* Pyran ring, carboxylic acid
Furo[3,2-b]pyridine-2-carboxylic acid 112372-14-2 C₈H₅NO₃ 163.13 Furan ring, carboxylic acid
Thieno[3,2-b]pyridine-2-carboxylic acid 347187-30-8 C₈H₅NO₂S 179.19 Thiophene ring, carboxylic acid
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid 112766-32-2 C₈H₆N₂O₂ 162.15 Pyrrole ring, carboxylic acid

*Note: Molecular formula and weight for this compound are inferred from structural analogs and naming conventions .

Key Structural Differences:

  • Oxygen vs. Sulfur vs. Nitrogen: The pyrano derivative contains an oxygen atom in the fused pyran ring, whereas thieno analogs replace oxygen with sulfur (thiophene), and pyrrolo derivatives incorporate a nitrogen-containing pyrrole ring .
  • Ring Size: Pyrano derivatives feature a six-membered oxygenated ring, while furo (five-membered furan) and pyrrolo (five-membered pyrrole) systems are smaller .

Pharmacological and Functional Comparisons

Table 3: Stability and Handling

Compound Melting Point (°C) Safety Notes
Furo[3,2-b]pyridine-2-carboxylic acid >300 Requires caution due to irritant properties; handle with PPE .
Thieno[3,2-b]pyridine-2-carboxylic acid N/A Limited safety data; sulfur content may pose reactivity risks .
This compound N/A No direct safety data; assume precautions similar to furo analogs .

Biological Activity

2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of 2H-pyrano[3,2-b]pyridine derivatives typically involves multi-step reactions, including cyclization and functionalization processes. Various methods have been reported, emphasizing green chemistry approaches that enhance yield and reduce environmental impact. For example, one study employed a one-pot reaction involving readily available starting materials to achieve efficient synthesis under mild conditions .

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.39 to 4.85 μM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of 2H-Pyrano[3,2-b]pyridine Derivatives

Compound IDCell LineIC50 (μM)Comparison
14bHepG24.85Doxorubicin
14eHeLa0.39Doxorubicin
ControlLLC-MK2>100Non-toxic

Anti-inflammatory Effects

In addition to anticancer activity, derivatives of this compound have shown promising anti-inflammatory effects. Research has indicated that certain derivatives inhibit COX-2 enzyme activity, with IC50 values comparable to celecoxib (0.04 μmol). These findings suggest potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Derivatives

Compound IDCOX-2 IC50 (μmol)Comparison
50.04 ± 0.09Celecoxib
60.04 ± 0.02Celecoxib

The biological activities of this compound derivatives are attributed to their ability to interact with specific molecular targets within cells. Molecular docking studies have shown that these compounds can bind effectively to the active sites of various enzymes involved in cancer progression and inflammation .

Case Studies

  • Anticancer Study : A recent study synthesized a series of pyranocoumarin derivatives and evaluated their cytotoxicity against cancer cell lines using the MTT assay. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of pyrano[3,2-b]pyridine derivatives through in vivo models. The results demonstrated a significant reduction in paw edema in rats treated with these compounds compared to controls, suggesting their potential as therapeutic agents for inflammatory disorders .

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